molecular formula C18H17N3OS B2890750 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 2035001-53-5

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No.: B2890750
CAS No.: 2035001-53-5
M. Wt: 323.41
InChI Key: BLJXYADJWDYCRA-VOTSOKGWSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling and subsequent attachment to the cinnamamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is unique due to its combination of a thiophene ring, a pyrazole ring, and a cinnamamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, a pyrazole moiety, and a cinnamamide group. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Synthesis of Thiophene and Pyrazole Intermediates :
    • The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
    • The pyrazole is formed by reacting hydrazine with a 1,3-diketone.
  • Coupling Reaction : The intermediates are coupled through a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, followed by attachment to the cinnamamide moiety.

Anticancer Properties

Research has indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activities. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Hepatocellular carcinoma (HePG-2)
    • Breast cancer (MCF-7)
    • Prostate cancer (PC-3)
    • Colorectal cancer (HCT-116)

The MTT assay results showed varying degrees of cytotoxicity, suggesting that the biological activity is influenced by the structural characteristics of the compound .

Cell LineIC50 (µM)Reference
HePG-215
MCF-720
PC-325
HCT-11618

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory potential. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may serve as a lead for developing new anti-inflammatory agents.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : Likely through the induction of apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Case Studies

Several studies have highlighted the efficacy of thiophene and pyrazole derivatives in clinical settings:

  • Study on Pyrazole Derivatives : A study conducted on various pyrazole derivatives showed promising results against multiple cancer types, reinforcing the potential applicability of this compound in oncology .
  • Anti-inflammatory Studies : Research focusing on similar compounds demonstrated significant reductions in inflammation markers in animal models, suggesting that this class of compounds could be beneficial in treating chronic inflammatory diseases .

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(7-6-15-4-2-1-3-5-15)19-10-12-21-11-8-17(20-21)16-9-13-23-14-16/h1-9,11,13-14H,10,12H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJXYADJWDYCRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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